N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of N1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 4-chlorobenzyl chloride from 4-chlorotoluene through chlorination . This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole under basic conditions to form the pyrazole derivative. The final step involves the sulfonation of the pyrazole derivative with 4-fluorobenzenesulfonyl chloride under acidic conditions to yield the target compound .
Chemical Reactions Analysis
N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Scientific Research Applications
N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting the associated biological pathways. This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects .
Comparison with Similar Compounds
N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE can be compared with similar compounds such as:
4-Chlorobenzyl Chloride: Used as an intermediate in the synthesis of various organic compounds.
4-Chlorobenzyl Bromide: Similar in structure but with different reactivity due to the presence of bromine instead of chlorine[][8].
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another sulfonamide derivative with distinct biological activities.
These comparisons highlight the unique structural features and reactivity of N1-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-BENZENESULFONAMIDE, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-fluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S/c1-12-18(22-26(24,25)17-9-7-16(20)8-10-17)13(2)23(21-12)11-14-3-5-15(19)6-4-14/h3-10,22H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDVLZKWKVRRBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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